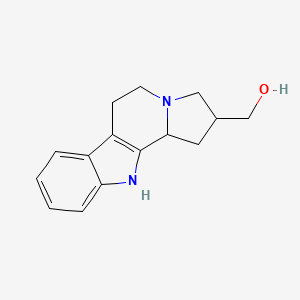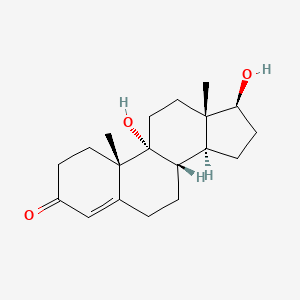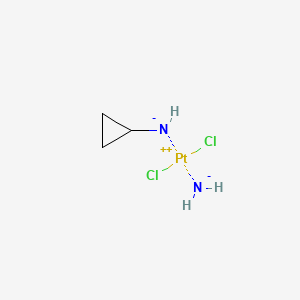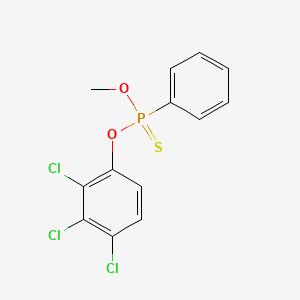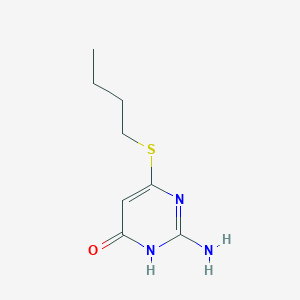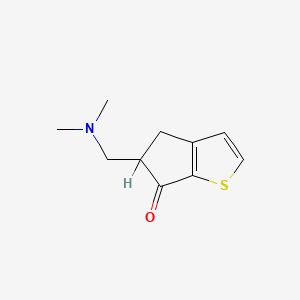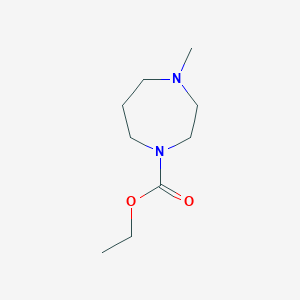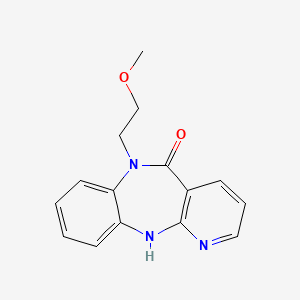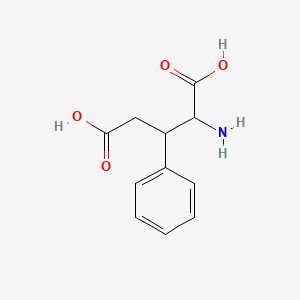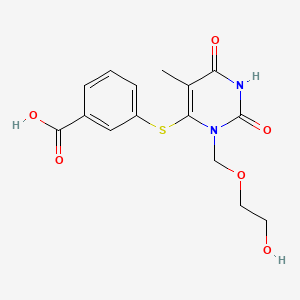
6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboxyheptanoic acid typically involves the oxidation of heptanoic acid derivatives. One common method is the oxidation of 3’-hydroxyheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows:
3’-Hydroxyheptanoic acid+KMnO4→3’-Carboxyheptanoic acid+MnO2+H2O
Industrial Production Methods
Industrial production of 3’-Carboxyheptanoic acid can be achieved through large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Catalysts like platinum or palladium may also be employed to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
3’-Carboxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into heptanedioic acid.
Reduction: Reduction using agents like lithium aluminum hydride (LiAlH4) can produce 3’-hydroxyheptanoic acid.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: 3’-Hydroxyheptanoic acid.
Substitution: Various acyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Carboxyheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Carboxyheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: Lacks the carboxyl group at the third carbon.
3’-Hydroxyheptanoic acid: Contains a hydroxyl group instead of a carboxyl group at the third carbon.
Heptanedioic acid: Contains two carboxyl groups at both ends of the heptane chain.
Uniqueness
3’-Carboxyheptanoic acid is unique due to the specific positioning of the carboxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
137897-77-9 |
|---|---|
Molecular Formula |
C15H16N2O6S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C15H16N2O6S/c1-9-12(19)16-15(22)17(8-23-6-5-18)13(9)24-11-4-2-3-10(7-11)14(20)21/h2-4,7,18H,5-6,8H2,1H3,(H,20,21)(H,16,19,22) |
InChI Key |
TTZDFDVLDMJITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


